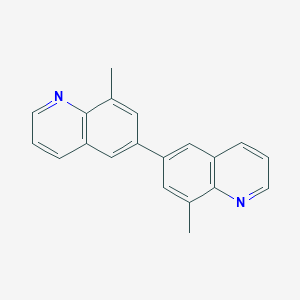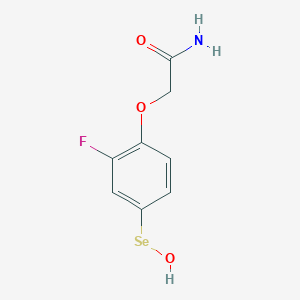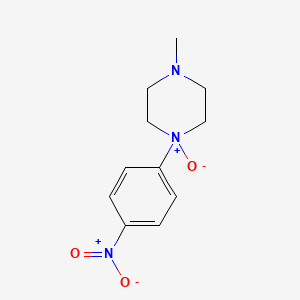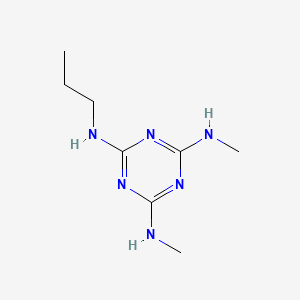
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with dimethyl and propyl groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to achieve high yields . The general reaction scheme can be represented as follows:
- Cyanuric chloride is reacted with dimethylamine to form N2,N~4~-dimethyl-1,3,5-triazine-2,4,6-triamine.
- The intermediate product is then reacted with propylamine to yield N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, the production of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The use of automated systems and continuous flow reactors can further enhance the production process .
化学反应分析
Types of Reactions
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the triazine ring is attacked by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of new products.
Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学研究应用
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
作用机制
The mechanism of action of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
N~2~,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
- N~2~,N~4~,N~6~-Trimethyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~,N~6~-Tripropyl-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Dimethyl-N~6~-butyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of N2,N~4~-Dimethyl-N~6~-propyl-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and propyl groups on the triazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
839633-78-2 |
|---|---|
分子式 |
C8H16N6 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
4-N,6-N-dimethyl-2-N-propyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-4-5-11-8-13-6(9-2)12-7(10-3)14-8/h4-5H2,1-3H3,(H3,9,10,11,12,13,14) |
InChI 键 |
YUTMLNCKXVRUAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=NC(=N1)NC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


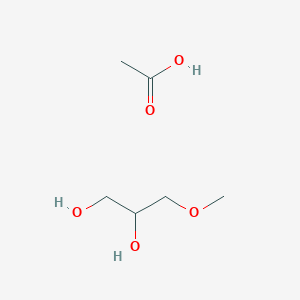
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
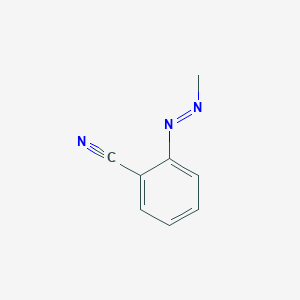
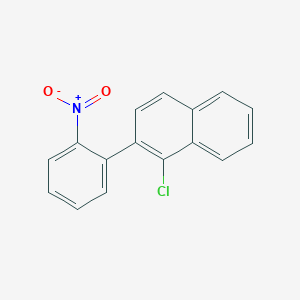
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
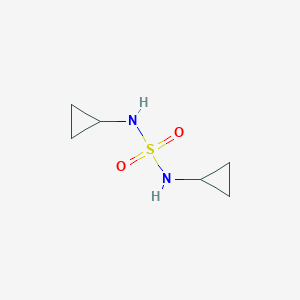
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
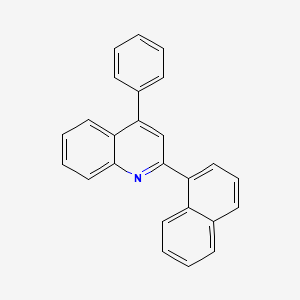
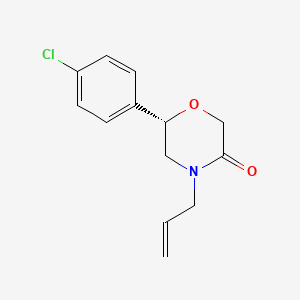
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
